molecular formula C16H11BrO2 B10845828 8-Bromo-6-methyl-3-phenylcoumarin

8-Bromo-6-methyl-3-phenylcoumarin

Cat. No.: B10845828
M. Wt: 315.16 g/mol
InChI Key: TYLXEMSZGAPZTD-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-3-phenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins, also known as benzopyrones, are a large family of compounds of natural and synthetic origin that exhibit a wide range of biological activities. The specific structure of this compound includes a bromine atom at the 8th position, a methyl group at the 6th position, and a phenyl group at the 3rd position on the coumarin scaffold. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methyl-3-phenylcoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methylcoumarin and bromobenzene derivatives.

    Bromination: The bromination of 6-methylcoumarin is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-methyl-3-phenylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromo-6-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

8-Bromo-6-methyl-3-phenylcoumarin can be compared with other similar compounds, such as:

The presence of the bromine atom, methyl group, and phenyl group in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

8-bromo-6-methyl-3-phenylchromen-2-one

InChI

InChI=1S/C16H11BrO2/c1-10-7-12-9-13(11-5-3-2-4-6-11)16(18)19-15(12)14(17)8-10/h2-9H,1H3

InChI Key

TYLXEMSZGAPZTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(=O)C(=C2)C3=CC=CC=C3

Origin of Product

United States

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